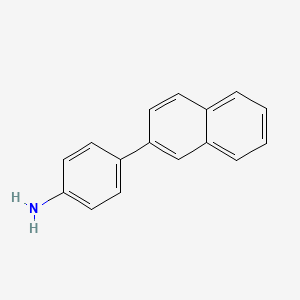

2-(4-Aminophenyl)naphthalene

Overview

Description

2-(4-Aminophenyl)naphthalene, also known as 2-APN, is a fluorescent dye that is commonly used in scientific research. It is a derivative of naphthalene and contains an amino group and a phenyl group. This compound has been extensively studied due to its unique properties and potential applications in various fields.

Scientific Research Applications

Organic Light Emitting Diodes (OLEDs)

2-(4-Aminophenyl)naphthalene derivatives have been investigated for their potential in organic light-emitting diode (OLED) applications. For instance, organotin compounds derived from Schiff bases, involving 2-aminophenol derivatives, exhibited photophysical properties in solution and showed intrinsic electroluminescence properties when used in diodes, indicating their potential use in OLED technology (García-López et al., 2014).

Synthesis of Methanone Derivatives

The compound has been utilized in the synthesis of (2-aminophenyl)(naphthalen-2-yl)methanones through an environmentally friendly and highly efficient process. The synthesis involves the irradiation of certain quinolin derivatives with UV light, showcasing a transition-metal-free approach that has broader substrate scope and high atom efficiency (Jing et al., 2018).

Adsorption and Separation of Gases and Vapors

Naphthalene-based microporous polyimides, utilizing 4-aminophenyl as a building block, exhibit significant adsorption behavior towards CO2 and toxic organic vapors, such as benzene, and show high selectivity for their separation from other gases. This makes them useful in applications related to gas storage, separation, and purification (Li & Wang, 2013).

Detection of Biological Entities

Some derivatives of 2-(4-Aminophenyl)naphthalene have shown potential in biological applications. For example, a naphthalene-based two-photon fluorescent probe was developed for the selective and sensitive detection of endogenous hypochlorous acid in live cells, indicating its utility in biological imaging and cellular studies (Zhou et al., 2016).

Antibacterial and Antifungal Applications

Derivatives of 2-(4-Aminophenyl)naphthalene have been synthesized and evaluated for their antibacterial properties, showing significant activity against certain bacterial strains. This illustrates the potential of these compounds in developing new antibacterial agents (Ravichandiran et al., 2015).

properties

IUPAC Name |

4-naphthalen-2-ylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N/c17-16-9-7-13(8-10-16)15-6-5-12-3-1-2-4-14(12)11-15/h1-11H,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDDATXIGLCWITG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Aminophenyl)naphthalene | |

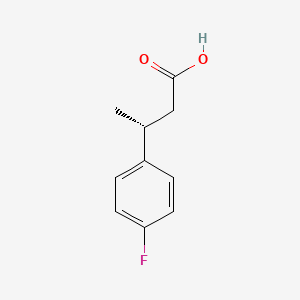

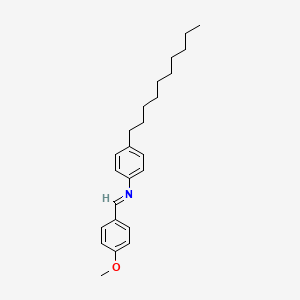

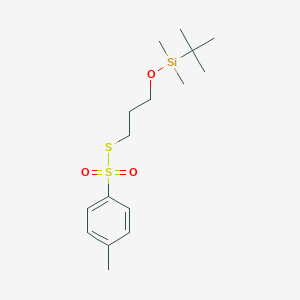

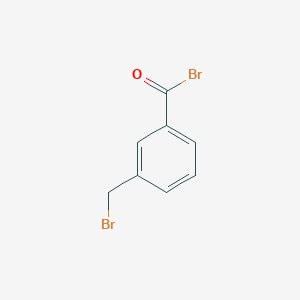

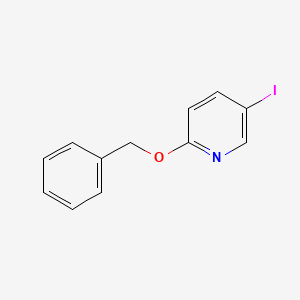

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Ethylidene-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B3115502.png)

![tert-Butyl ((S)-1-(((S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)amino)-1-oxopropan-2-yl)carbamate](/img/structure/B3115540.png)